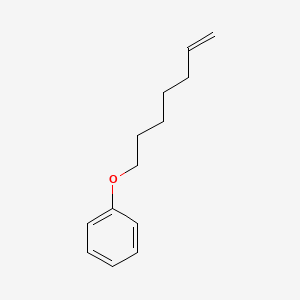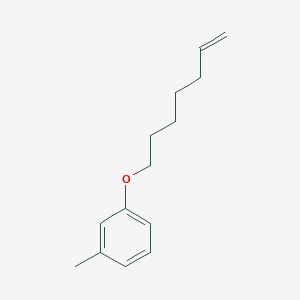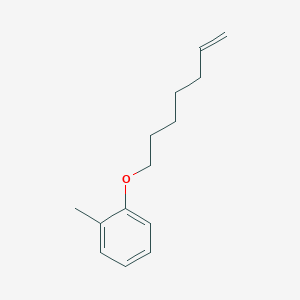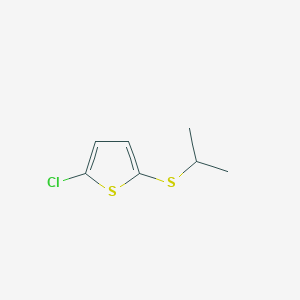
Hept-6-enylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Hept-6-enylsulfanylbenzene” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Industrial Production Methods: Industrial production methods for Hept-6-enylsulfanylbenzene are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.
Chemical Reactions Analysis
Types of Reactions: Hept-6-enylsulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives that have enhanced or modified properties compared to the parent compound.
Scientific Research Applications
Hept-6-enylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used to study the formation of inclusion complexes and to investigate its chemical behavior. In biology, the compound is used to explore its interactions with biological molecules and its potential therapeutic effects. In medicine, this compound is studied for its potential use in drug delivery systems and as a therapeutic agent. In industry, the compound is used to develop new materials and products with improved properties .
Mechanism of Action
The mechanism of action of Hept-6-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Hept-6-enylsulfanylbenzene include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and properties, but each has unique characteristics that make them suitable for different applications .
Uniqueness: this compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and ability to form stable inclusion complexes make it a subject of interest for researchers in chemistry, biology, medicine, and industry. The compound’s synthesis, chemical reactions, and mechanism of action are essential areas of study that contribute to its wide range of applications.
Properties
IUPAC Name |
hept-6-enylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWOXQFGROMQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCSC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCSC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














